

A Technical Guide to the Spectral Properties and Application of Calcium Crimson

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Compound of Interest

Compound Name: Calcium crimson

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This technical guide provides an in-depth overview of the core spectral properties of **Calcium Crimson**, a fluorescent indicator used for the detection of intracellular calcium. The document details its photophysical characteristics, provides comprehensive experimental protocols for its use, and illustrates key concepts and workflows through diagrams compliant with specified visualization standards.

Core Spectral and Photophysical Properties

Calcium Crimson is a visible light-excitable fluorescent dye used to measure intracellular calcium concentrations. Derived from Texas Red, it is a single-wavelength indicator that exhibits a significant increase in fluorescence emission intensity upon binding to Ca^{2+} with minimal wavelength shift[1]. Its long excitation wavelength makes it particularly advantageous for use in biological systems prone to high levels of autofluorescence[1]. A noted characteristic is its higher photostability compared to indicators like fluo-3[2][3].

Quantitative Spectral Data

The key spectral and binding properties of **Calcium Crimson** in its calcium-bound state are summarized below. It is important to note that while extensive data exists for its spectral profile and calcium affinity, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available literature.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~586 - 590 nm	In the calcium-bound state[1] [4].
Emission Maximum (λ_{em})	~606 - 615 nm	In the calcium-bound state[1].
Ca ²⁺ Dissociation Constant (K _d)	~185 nM	A measure of the indicator's affinity for calcium[1].
Molar Extinction Coefficient (ϵ)	Data not readily available	-
Quantum Yield (Φ)	Data not readily available	-

Experimental Protocols

The following sections provide detailed methodologies for the effective use of **Calcium Crimson** in a laboratory setting. The most common form for cell loading is the acetoxymethyl (AM) ester, **Calcium Crimson™ AM**, which is cell-permeant[2][3].

Cell Loading with Calcium Crimson™ AM

This protocol describes the general procedure for loading cells with the AM ester form of **Calcium Crimson**. Optimization may be required depending on the specific cell type.

Materials:

- **Calcium Crimson™ AM** (stored at -20°C, desiccated, protected from light)
- High-quality, anhydrous Dimethylsulfoxide (DMSO)
- Pluronic® F-127 (optional, to aid dispersion)
- Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
- Probenecid (optional, to inhibit dye extrusion)

Procedure:

- Prepare Stock Solutions:
 - Allow the vial of **Calcium Crimson™** AM to equilibrate to room temperature before opening.
 - Prepare a stock solution of 1-5 mM **Calcium Crimson™** AM in anhydrous DMSO. Mix thoroughly until fully dissolved.
 - (Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
- Prepare Loading Solution:
 - On the day of the experiment, dilute the **Calcium Crimson™** AM stock solution into a physiological buffer to a final working concentration of 1-10 μ M. The optimal concentration must be determined empirically for each cell type.
 - (Optional) To aid in dye solubilization and prevent precipitation, first mix the **Calcium Crimson™** AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer.
 - (Optional) To reduce leakage of the de-esterified dye from the cells, the loading buffer can be supplemented with 1-2.5 mM Probenecid.
- Cell Loading:
 - Remove the culture medium from the adherent cells.
 - Wash the cells once with the physiological buffer.
 - Add the loading solution to the cells and incubate for 15-60 minutes. Incubation is typically performed at 37°C, but some cell types show reduced dye compartmentalization when loaded at room temperature[5].
- Washing and De-esterification:
 - After incubation, gently aspirate the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

- Add fresh buffer (containing Probenecid, if used) and incubate for an additional 30 minutes. This allows intracellular esterases to fully cleave the AM ester group, trapping the active, calcium-sensitive form of the dye within the cytosol.
- Imaging:
 - The cells are now ready for fluorescence imaging. Excite the cells near the excitation maximum (~590 nm) and collect the emission centered around the emission maximum (~615 nm).

In Situ Calibration of Intracellular Calcium Concentration

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary to determine the minimum (F_{min}) and maximum (F_{max}) fluorescence signals.

Materials:

- Calcium-free calibration buffer (containing EGTA)
- High-calcium calibration buffer (saturating concentration of Ca^{2+})
- Calcium ionophore (e.g., Ionomycin or 4-bromo A-23187)

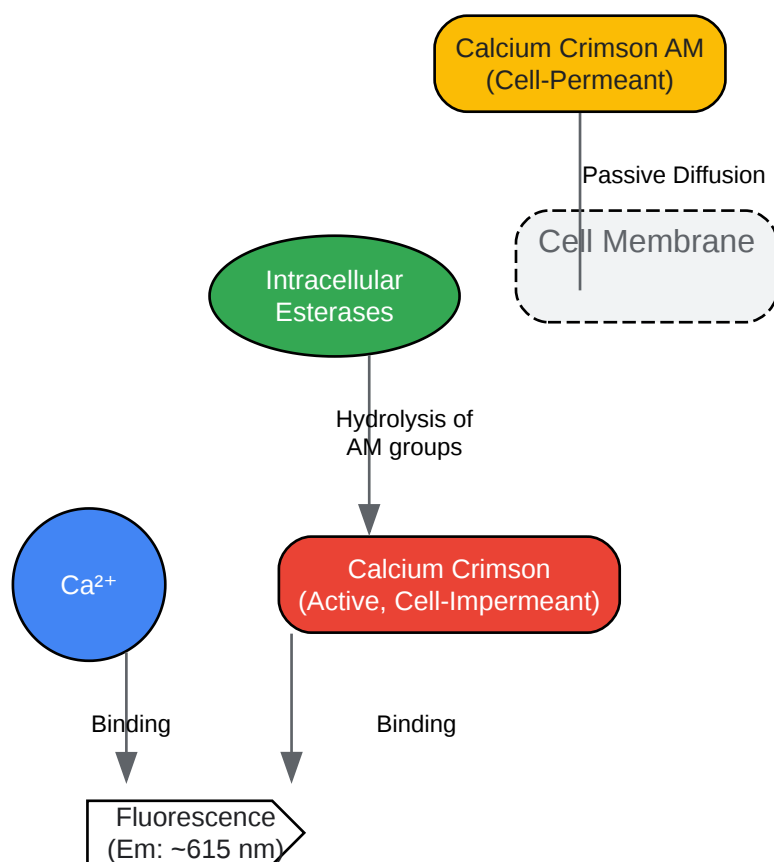
Procedure:

- Baseline Measurement:
 - After loading and de-esterification, measure the resting fluorescence intensity (F) of the cells in physiological buffer.
- Maximum Fluorescence (F_{max}) Determination:
 - Treat the cells with a calcium ionophore (e.g., 5-10 μM Ionomycin) in the presence of a high-calcium buffer. This will equilibrate the intracellular and extracellular Ca^{2+} concentrations, saturating the indicator.
 - Record the steady-state maximum fluorescence intensity (F_{max}).

- Minimum Fluorescence (Fmin) Determination:
 - Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing EGTA and the calcium ionophore. This will chelate all available calcium, forcing the indicator into its unbound state.
 - Record the steady-state minimum fluorescence intensity (Fmin).
- Calculating $[Ca^{2+}]_i$:
 - The intracellular calcium concentration ($[Ca^{2+}]_i$) can then be calculated using the Grynkiewicz equation: $[Ca^{2+}]_i = K_d * [(F - F_{min}) / (F_{max} - F)]$
 - Where K_d is the dissociation constant of **Calcium Crimson** (~185 nM).

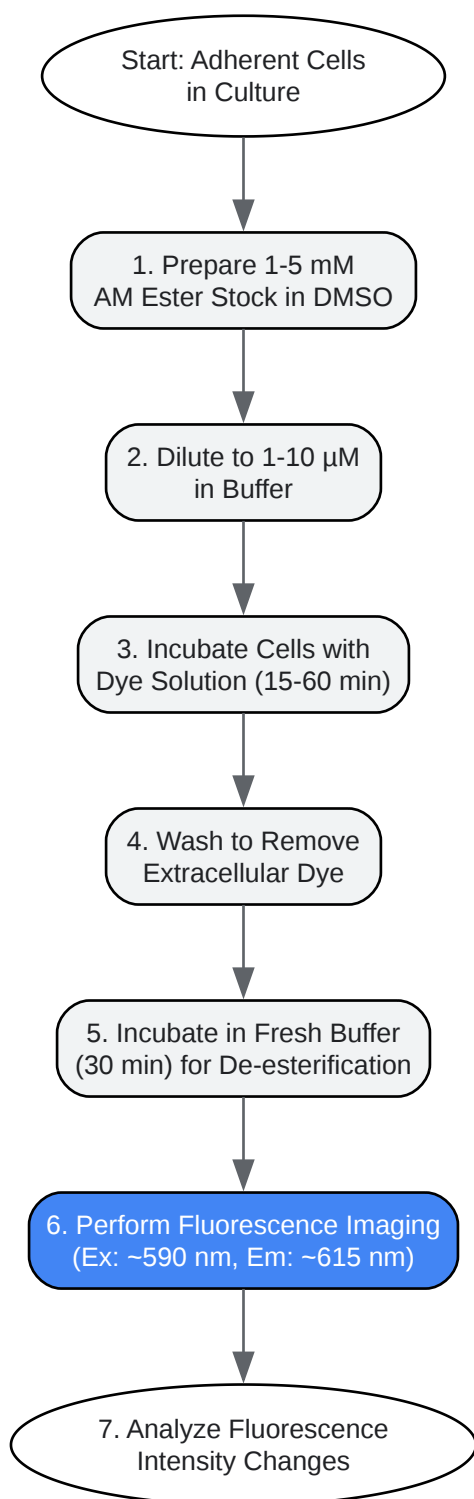
Visualizations: Workflows and Pathways

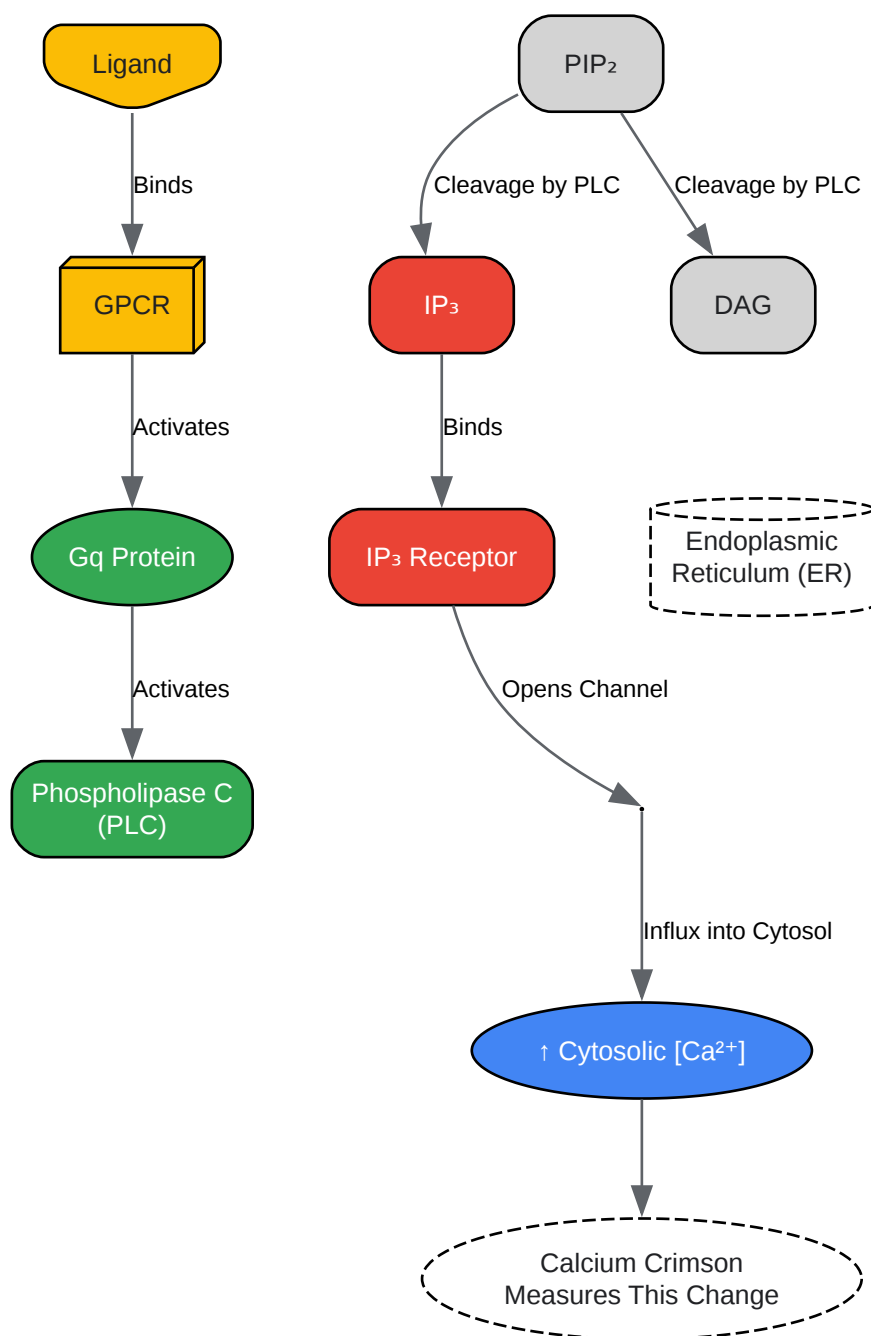
The following diagrams illustrate key processes related to the use of **Calcium Crimson** as a calcium indicator.



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Caption: Mechanism of **Calcium Crimson** AM loading and activation within a cell.





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